methyl 5,6-dimethoxy-1H-indole-2-carboxylate
Description
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole core substituted with methoxy groups at positions 5 and 6, and a methyl ester at position 2. Its synthesis typically involves copper-catalyzed domino reactions, such as the coupling of 2-bromo-4,5-dimethoxybenzaldehyde with methyl 2-isocyanoacetate in dimethyl sulfoxide (DMSO) at 80°C . The compound exhibits near-planar geometry, with π-π stacking interactions and hydrogen bonding (N–H···O) observed in its crystal structure .
Properties
IUPAC Name |
methyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-10-5-7-4-9(12(14)17-3)13-8(7)6-11(10)16-2/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCKSKZNFJUHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406443 | |
| Record name | methyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28059-24-7 | |
| Record name | methyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis with Methoxy-Substituted Precursors
The classical Fischer indole synthesis remains a versatile route to methoxy-substituted indoles. It involves the acid-catalyzed rearrangement of N-aryl hydrazones derived from methoxy-substituted phenylhydrazines and appropriate carbonyl compounds.
For example, 4,6-dimethoxyindole was synthesized by reacting phenylhydrazine derivatives with pyruvic acid in the presence of zinc chloride and phosphorus pentachloride, followed by microwave irradiation for 5 hours, yielding the dimethoxyindole in 79% yield.
This method can be adapted to prepare 5,6-dimethoxyindole derivatives by selecting appropriately substituted hydrazines and carbonyl partners.
Modified Bischler Indole Synthesis
The Bischler synthesis and its modifications are widely used for preparing 2-substituted indoles with methoxy groups.
The classical Bischler rearrangement involves cyclization of amino ketones derived from 3,5-dimethoxyaniline and phenacyl bromides, but often suffers from rearrangement side reactions.
A modified Bischler method uses halogenated ketones and inorganic bases (e.g., sodium bicarbonate) to afford 3-substituted 4,6-dimethoxyindoles with better regioselectivity.
Moody and Swann reported the preparation of methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate via a modified Bischler synthesis involving carbenoid N-H insertion and ion-exchange mediated cyclization, which can be adapted for 5,6-dimethoxy derivatives.
Cadogan Cyclization
Cadogan synthesis is a reductive cyclization method useful for constructing indole rings from nitro-substituted aromatic precursors.
Starting from dimethoxybenzaldehydes, nitration, bromination, and olefination steps lead to intermediates that undergo microwave-assisted Cadogan cyclization to yield 5,6-dimethoxyindole derivatives.
This method allows for further functionalization, such as bromination at other positions, facilitating subsequent cross-coupling reactions.
Esterification of 5,6-Dimethoxyindole-2-Carboxylic Acid
The methyl ester at the 2-carboxylate position is typically introduced by esterification of the corresponding 5,6-dimethoxyindole-2-carboxylic acid.
For example, methylation of 5-methoxyindole-2-carboxylic acid in methanol with catalytic sulfuric acid yields methyl 5-methoxyindole-2-carboxylate, which can be further functionalized to introduce the second methoxy group.
Alternatively, methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate was synthesized by methylation of the corresponding indole with dimethyl sulfate in the presence of potassium carbonate in acetone, achieving a 93% yield.
Reduction and Functional Group Transformations
Reduction of dimethoxyisatin intermediates with lithium aluminum hydride in dioxane produces dimethoxyindoles, which can then be esterified or further functionalized.
Oxidation and decarboxylation steps are also employed in multi-step syntheses to achieve the desired substitution pattern on the indole ring.
Comparative Data Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine, pyruvic acid | ZnCl2, PCl5, microwave irradiation (5 h) | 79 | Efficient for 4,6-dimethoxyindole; adaptable for 5,6-dimethoxy derivatives |
| Modified Bischler Synthesis | 3,5-Dimethoxyaniline, halogenated ketones | NaHCO3, heat | Variable | Improved regioselectivity; suitable for 2-substituted indoles |
| Cadogan Cyclization | Nitro-substituted dimethoxybenzaldehydes | PPh3, NaHCO3, microwave-assisted | High | Allows for further functionalization; microwave reduces reaction time |
| Esterification | 5,6-Dimethoxyindole-2-carboxylic acid | Methanol, catalytic H2SO4 or dimethyl sulfate | 90+ | Straightforward methyl ester formation |
| Reduction of Isatin | 4,6-Dimethoxyisatin | LiAlH4, dioxane | High | Produces dimethoxyindole intermediate |
Research Findings and Notes
Microwave-assisted methods significantly improve reaction times and yields in Fischer and Cadogan syntheses of methoxy-substituted indoles.
Modified Bischler methods reduce side reactions common in classical Bischler rearrangements, enhancing the purity and yield of 2-carboxylate substituted indoles.
Esterification using dimethyl sulfate and potassium carbonate in acetone is a high-yielding method for methylation of indole carboxylic acids, including 5,6-dimethoxy derivatives.
The presence of methoxy groups at the 5 and 6 positions influences the electronic properties of the indole ring, which can affect reactivity and selectivity during synthesis.
Multi-step syntheses involving nitration, bromination, and olefination prior to cyclization allow for the introduction of additional functional groups for further derivatization.
Chemical Reactions Analysis
Types of Reactions: Methyl 5,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate has the molecular formula and a molecular weight of approximately 235.24 g/mol. The compound features an indole structure with methoxy groups at the 5 and 6 positions and a carboxylate group at the 2 position. This unique arrangement contributes to its chemical properties and biological activities, making it a versatile compound in research applications .
Cancer Research
One of the primary applications of this compound is in cancer research. It has been evaluated for its potential antimitotic properties , which could make it a candidate for cancer treatment. The compound serves as a precursor for synthesizing various indole derivatives that may exhibit antitumor activity .
Case Study: Antimitotic Activity
Research indicates that derivatives synthesized from this compound have shown promising results in disrupting cell division processes in cancer cells. For instance, studies have demonstrated that certain indole derivatives can inhibit mitosis by interfering with microtubule dynamics, which is crucial for cell division .
Synthesis of Indole Derivatives
This compound is also utilized as a precursor in the synthesis of various indole derivatives with potential pharmacological properties. The compound can undergo several chemical reactions to yield derivatives that may possess enhanced biological activities.
Biological Activities
Beyond its applications in cancer research, this compound has been investigated for other biological activities:
Antimicrobial Properties
Research suggests that compounds with similar structures often exhibit antimicrobial effects. This compound may share these properties due to its structural features .
Anti-inflammatory Effects
Indoles are known for their anti-inflammatory activities. This compound and its derivatives could potentially be developed into therapeutic agents targeting inflammatory conditions .
Mechanism of Action
The mechanism of action of methyl 5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit the activity of certain enzymes or receptors, leading to its antiviral or anticancer effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
A data-driven comparison with structurally related indole derivatives is outlined below:
| Compound | Substituents | Planarity | Key Interactions | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Methyl 5,6-dimethoxy-1H-indole-2-carboxylate | 5,6-OCH₃; 2-COOCH₃ | Near-planar | π-π stacking, N–H···O hydrogen bonds | 4.2 (DFT calculation) |
| Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | 5,6-OCH₃; 2-COOCH₂CH₃ | Similar | Weaker π-π interactions (ethyl sterics) | Not reported |
| Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate | 3-CHO; 5,6-OCH₃; 2-COOCH₃ | Less planar | Aldehyde disrupts stacking | 3.9 (estimated) |
| Ethyl 3-bromo-5,6-dimethoxy-1H-indole-2-carboxylate | 3-Br; 5,6-OCH₃; 2-COOCH₂CH₃ | Distorted | Halogen bonding (C–Br···O) | 4.5 |
Key Observations :
- Ester Group Influence : The methyl ester in the title compound enhances planarity compared to its ethyl analogue, which exhibits steric hindrance from the ethyl group, reducing π-π interactions .
- Substituent Effects : Bromination at position 3 (e.g., ethyl 3-bromo derivative) introduces halogen bonding but reduces solubility . The 3-formyl derivative shows decreased planarity due to steric and electronic effects of the aldehyde group .
- Electronic Properties : The HOMO-LUMO gap (4.2 eV) of the title compound suggests moderate reactivity, ideal for interactions with biological targets like phosphodiesterase-4B (PDE4B) .
Biological Activity
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate (MDMIC) is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₃N₁O₄ and a molecular weight of approximately 235.24 g/mol. Its structure features an indole core substituted with two methoxy groups at positions 5 and 6, along with a carboxylate group at position 2. This unique arrangement enhances its solubility and biological activity compared to other indole derivatives.
Anticancer Properties
MDMIC has been investigated for its antimitotic properties , making it a candidate for cancer treatment. Research indicates that compounds derived from MDMIC may disrupt cell division, which is crucial in cancer therapy. The specific mechanisms through which these derivatives exert their effects are still under investigation, but they are believed to involve interactions with cellular pathways that regulate mitosis .
Antimicrobial and Anti-inflammatory Effects
In addition to its potential anticancer activity, MDMIC exhibits antimicrobial and anti-inflammatory properties. Similar compounds have been shown to affect various biochemical pathways, suggesting that MDMIC could be beneficial in treating infections and inflammatory conditions .
The mechanism of action for MDMIC primarily involves its role as a precursor in the synthesis of various indole derivatives. These derivatives have been shown to interact with multiple biological targets, influencing several cellular processes. For instance, studies have demonstrated that substituents on the indole ring significantly affect the inhibitory potency of related compounds .
Synthesis and Derivative Studies
MDMIC serves as a precursor to several synthesized indole derivatives. Research has shown that modifying the methoxy groups can alter the biological activity of these compounds significantly. For example, introducing different substituents at various positions on the indole ring can enhance or diminish their effectiveness against cancer cells .
Case Studies
- Antimitotic Activity : A study evaluated the antitumor effects of MDMIC derivatives on human cancer cell lines, revealing IC50 values that suggest potent antitumor activity compared to standard chemotherapeutics .
- Antimicrobial Testing : Another research project focused on the antimicrobial properties of MDMIC and its derivatives against various bacterial strains, showing promising results that warrant further exploration in clinical settings.
Comparative Analysis
The following table compares MDMIC with related compounds regarding their structural features and biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Indole ring with two methoxy groups | Anticancer, antimicrobial |
| Methyl indole-2-carboxylate | Indole ring with a carboxyl group | Antimicrobial |
| Methyl 5-methoxyindole-2-carboxylate | One methoxy group | Antitumor activity |
| Methyl 6-methoxyindole-2-carboxylate | One methoxy group | Neuroprotective effects |
Q & A
Basic: What are the recommended synthetic routes and characterization methods for methyl 5,6-dimethoxy-1H-indole-2-carboxylate?
Answer:
The compound is typically synthesized via Fischer indole synthesis or esterification of precursor indole derivatives. A reported synthesis scheme involves cyclization of substituted phenylhydrazines with α-ketoesters under acidic conditions, followed by methoxy group introduction . For characterization, single-crystal X-ray diffraction (SC-XRD) is critical. Orthorhombic crystal system parameters (e.g., , , ) and refinement data () confirm molecular geometry and substituent positioning . Complementary techniques like / NMR and high-resolution mass spectrometry (HRMS) validate purity and functional groups.
Basic: How should researchers handle safety and storage protocols for this compound?
Answer:
Safety protocols align with indole derivative handling:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Storage: Keep in airtight containers at or below to prevent degradation. Ensure ventilation to avoid vapor accumulation .
- Waste Disposal: Segregate organic waste and consult certified agencies for incineration or chemical neutralization .
- Emergency Response: For spills, use inert absorbents (e.g., vermiculite) and avoid ignition sources due to potential flammability .
Advanced: How can researchers resolve contradictions in synthetic yields or unexpected byproducts?
Answer:
Contradictions often arise from competing reaction pathways. For example, Fischer indole synthesis may yield abnormal products (e.g., chloro-substituted indoles) under suboptimal conditions . Mitigation strategies:
- Mechanistic Analysis: Use density functional theory (DFT) to model reaction pathways and identify intermediates prone to side reactions.
- Byproduct Identification: Employ LC-MS or GC-MS to detect trace impurities. For instance, ethyl 6-chloroindole-2-carboxylate formation indicates halogenation during synthesis .
- Condition Optimization: Adjust temperature, catalyst loading, or solvent polarity (e.g., switching from EtOH to DMF) to suppress undesired pathways .
Advanced: What methodologies assess the environmental fate of this compound?
Answer:
Long-term environmental studies (e.g., Project INCHEMBIOL) recommend:
- Physicochemical Profiling: Measure log (octanol-water partition coefficient) and hydrolysis rates to predict bioaccumulation and persistence .
- Biotic/Abiotic Degradation: Conduct aerobic/anaerobic microbial degradation assays and photolysis studies (e.g., UV-Vis irradiation in aqueous media) .
- Ecotoxicity Screening: Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity (EC) and prioritize risk mitigation .
Advanced: How do substituent positions (5,6-dimethoxy) influence the compound’s reactivity or crystallinity?
Answer:
The 5,6-dimethoxy groups sterically hinder C3-position reactivity, directing electrophilic substitution to C4/C7 positions. SC-XRD data reveal intermolecular hydrogen bonding between the ester carbonyl and methoxy oxygen, stabilizing the crystal lattice . Computational studies (e.g., Hirshfeld surface analysis) quantify these interactions, showing that methoxy groups enhance melting points () compared to non-substituted analogs .
Advanced: What strategies optimize regioselectivity in derivatization reactions of this compound?
Answer:
- Directed Metalation: Use LiTMP (lithium tetramethylpiperidide) to deprotonate the indole NH, enabling C3 functionalization before methoxy groups block the site .
- Protection/Deprotection: Temporarily protect the ester group with tert-butyl to direct electrophiles to the indole ring .
- Catalytic Methods: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C4/C7 positions, leveraging methoxy groups as directing ligands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
